

Introduction: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-amino-5-chlorobenzoate*

Cat. No.: B046933

[Get Quote](#)

Ethyl 2-amino-5-chlorobenzoate is an aromatic carboxylic acid ester that has established itself as a crucial intermediate in various fields, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] Its structure is characterized by a benzene ring substituted with three key functional groups: an amino group at the 2-position, a chloro group at the 5-position, and an ethyl ester at the 1-position. This specific arrangement of electron-donating (amino) and electron-withdrawing (chloro, ester) groups imparts a unique reactivity profile, making it a valuable building block for constructing more complex molecular architectures.[1]

This guide provides a comprehensive overview of **Ethyl 2-amino-5-chlorobenzoate**, from its chemical properties and historical context to modern synthetic protocols and applications, designed for researchers and professionals in chemical and drug development.

Chemical and Physical Properties

The compound is registered under CAS Number 63243-75-4.[1] Its fundamental properties are summarized below, providing essential data for laboratory use and characterization.

Property	Value	Source
Molecular Formula	$C_9H_{10}ClNO_2$	[1]
Molecular Weight	199.63 g/mol	[1] [3]
IUPAC Name	Ethyl 2-amino-5-chlorobenzoate	[1]
Synonyms	Ethyl 5-chloroanthranilate, 2-Amino-5-chlorobenzoic acid ethyl ester	[1]
Appearance	White to off-white crystalline powder	[4]
Solubility	Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.	[1]
Stability	Sensitive to light and moisture; should be stored in a cool, dark place.	[1]

Spectroscopic Profile

Spectroscopic data is critical for the unambiguous identification and quality control of **Ethyl 2-amino-5-chlorobenzoate**. The expected signals are detailed below.

Technique	Key Signals / Fragments	Source
¹ H NMR	$\delta \sim 1.35$ (t, 3H, CH_3), $\delta \sim 4.30$ (q, 2H, CH_2), $\delta \sim 5.80$ (s, 2H, NH_2), $\delta \sim 6.50$ (d, 1H, ArH), $\delta \sim 7.25$ (dd, 1H, ArH), $\delta \sim 7.95$ (d, 1H, ArH)	[1]
Infrared (IR)	~ 3470 & 3370 cm^{-1} (N-H stretch), $\sim 1680 \text{ cm}^{-1}$ (C=O ester stretch), $\sim 1590 \text{ cm}^{-1}$ (C=C aromatic), $\sim 760 \text{ cm}^{-1}$ (C-Cl bend)	[1]
Mass Spec. (MS)	$m/z 199$ $[\text{M}]^+$, 154 $[\text{M}-\text{OC}_2\text{H}_5]^+$, 136 $[\text{M}-\text{CO}_2\text{C}_2\text{H}_5]^+$	[1]

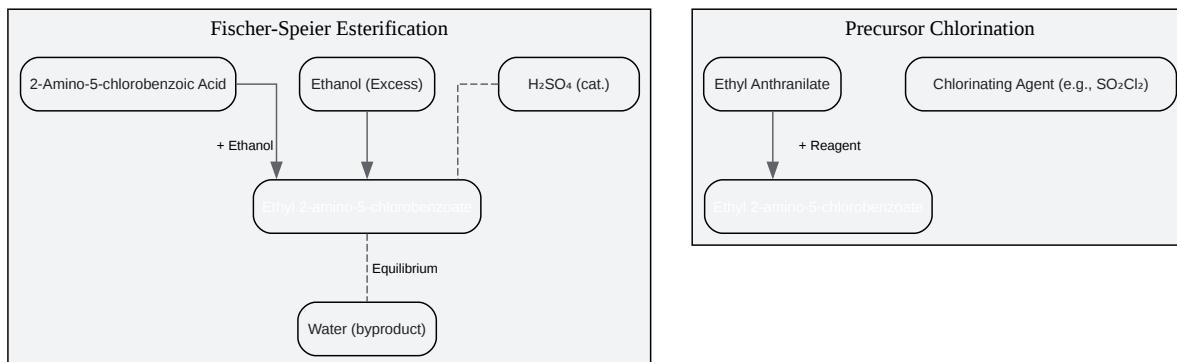
Historical Context and Evolution of Synthesis

While a singular "discovery" event for **Ethyl 2-amino-5-chlorobenzoate** is not prominently documented, its history is intrinsically linked to the broader development of anthranilic acid chemistry. The parent molecule, 2-amino-5-chlorobenzoic acid, has long been recognized as a vital precursor.^[5] The synthesis of its ethyl ester represents a logical and crucial derivatization to modulate reactivity and physical properties for subsequent reactions.

The development of synthetic methods can be traced through two primary logical pathways:

- Esterification of a Pre-functionalized Ring: This approach involves first synthesizing the core 2-amino-5-chlorobenzoic acid and then performing an esterification. Early methods for chlorinating anthranilic acid, such as using sulfonyl chloride, date back to the 1920s, laying the groundwork for producing the necessary precursor.^[6] The subsequent esterification is a classic and reliable transformation.
- Functionalization of an Esterified Precursor: This strategy begins with a simpler ester, such as methyl or ethyl anthranilate, and introduces the chloro group at the desired position. This became more prevalent as regioselective halogenation techniques were refined.

The choice between these pathways depends on factors like starting material availability, cost, and the desired scale of production. For industrial applications, efficiency and yield are paramount, often favoring methods with inexpensive reagents and straightforward purification steps.^[7]


Core Synthetic Methodologies

The synthesis of **Ethyl 2-amino-5-chlorobenzoate** is dominated by two highly effective and field-proven strategies. The causality behind these experimental choices lies in achieving high yield and purity by leveraging fundamental principles of organic reactivity.

Method 1: Fischer-Speier Esterification of 2-Amino-5-chlorobenzoic Acid

This is the most direct and widely employed laboratory-scale method. It relies on the acid-catalyzed reaction between a carboxylic acid and an alcohol.^{[8][9]}

Causality and Mechanistic Insight: The reaction is an equilibrium process.^[10] To drive the reaction toward the ester product, a strong acid catalyst (e.g., H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.^{[11][12]} The alcohol, acting as a nucleophile, then attacks this activated carbon. To ensure a high yield, the equilibrium is shifted by using a large excess of the alcohol (often serving as the solvent) and/or by removing the water formed during the reaction.^[9]

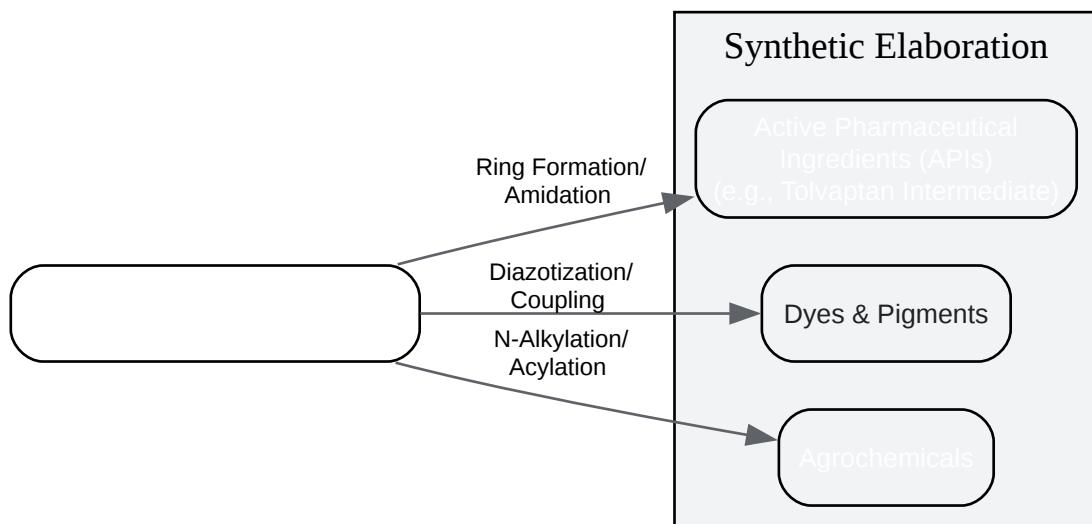
[Click to download full resolution via product page](#)

Core Synthetic Pathways.

Method 2: Direct Chlorination of Ethyl Anthranilate

An alternative approach involves the direct chlorination of a readily available starting material, ethyl 2-aminobenzoate (ethyl anthranilate).

Causality and Mechanistic Insight: The amino group of the anthranilate is a powerful ortho-, para-director. Chlorination will preferentially occur at the para-position (position 5) relative to the amino group. Various chlorinating agents can be employed, including sodium hypochlorite with acetic acid or sulfonyl chloride.^{[6][7]} The reaction conditions, particularly temperature, must be carefully controlled (e.g., below -5°C) to prevent over-chlorination and other side reactions, ensuring high selectivity for the desired 5-chloro isomer.^[7] This method is often advantageous for large-scale synthesis due to the low cost of the starting anthranilate.


Applications in Drug Development and Chemical Synthesis

Ethyl 2-amino-5-chlorobenzoate is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in being a versatile scaffold for building APIs and other complex

organic molecules.[1][4]

Role as a Pharmaceutical Intermediate: The compound serves as a key building block in the synthesis of numerous pharmaceuticals. For instance, its core structure is found in intermediates used to produce benzodiazepines like Diazepam and selective vasopressin V2-receptor antagonists such as Tolvaptan.[4][5] The amino group allows for the construction of heterocyclic rings (e.g., quinazolinones), while the ester can be hydrolyzed, reduced, or converted to an amide.[13]

Versatility in Organic Synthesis: Beyond pharmaceuticals, it is used to create agrochemicals and specialty dyes.[2][4] The presence of three distinct functional handles allows for a programmed, stepwise elaboration of the molecule. For example, the amino group can participate in Ullmann or Goldberg C-N coupling reactions to introduce new aryl substituents. [14]

[Click to download full resolution via product page](#)

Role as a Versatile Synthetic Building Block.

Detailed Experimental Protocols

The following protocols are self-validating systems, providing clear steps and rationale for achieving the desired product with high purity.

Protocol 1: Synthesis of 2-Amino-5-chlorobenzoic Acid from Anthranilic Acid

This protocol is adapted from established methods for the chlorination of anthranilic acid.[\[6\]](#)

- Materials & Reagents:

- Anthranilic acid (1 eq)
- Sulfuryl chloride (SO_2Cl_2) (1.3 eq)
- Anhydrous diethyl ether
- 8% Hydrochloric acid (HCl)
- Sodium hydroxide solution
- Concentrated sodium acetate solution
- Ethanol and deionized water for recrystallization

- Experimental Procedure:

- Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve sulfuryl chloride (1.3 eq) in anhydrous diethyl ether.
- Addition of Reactant: Slowly add powdered anthranilic acid (1 eq) to the cooled solution over 10-15 minutes while stirring. Maintain cooling to control the exothermic reaction.
- Reaction & Workup: After the addition is complete, allow the reaction to proceed for 1 hour. Remove the solvent and excess sulfuryl chloride under reduced pressure.
- Hydrolysis: Treat the residue with deionized water and allow it to stand for several hours. Filter the resulting solid and wash it thoroughly with water.
- Purification: Digest the crude solid in 8% HCl at 60-70°C. Filter off any undissolved material. To the filtrate, add sodium hydroxide solution until a precipitate just begins to form, then add concentrated sodium acetate solution to complete the precipitation.

- Isolation: Filter the precipitated 2-amino-5-chlorobenzoic acid, wash with water, and recrystallize from an ethanol/water mixture to yield the pure product.

Protocol 2: Synthesis of Ethyl 2-amino-5-chlorobenzoate via Fischer Esterification

This protocol details the acid-catalyzed esterification of the product from Protocol 1.[\[8\]](#)[\[9\]](#)

- Materials & Reagents:
 - 2-Amino-5-chlorobenzoic acid (1 eq)
 - Anhydrous ethanol (10-20 eq, serves as solvent)
 - Concentrated sulfuric acid (H_2SO_4) (0.1-0.2 eq, catalyst)
 - Saturated sodium bicarbonate ($NaHCO_3$) solution
 - Brine (saturated $NaCl$ solution)
 - Ethyl acetate (for extraction)
 - Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$)
- Experimental Procedure:
 - Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-chlorobenzoic acid (1 eq) in an excess of anhydrous ethanol (10-20 eq).
 - Catalyst Addition: While stirring at room temperature, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: This addition is exothermic.
 - Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Quenching: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol under reduced pressure.

- Extraction: Add ethyl acetate to dissolve the residue and transfer the solution to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated NaHCO_3 solution (to neutralize the acid catalyst), and finally with brine.
- Drying and Isolation: Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude **Ethyl 2-amino-5-chlorobenzoate**.
- Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford a pure crystalline solid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Ethyl 2-amino-5-chlorobenzoate (EVT-378718) | 63243-75-4 [evitachem.com]
- 2. 2-Amino-5-Chloro Benzoic acid [anshulchemicals.com]
- 3. Ethyl 5-amino-2-chlorobenzoate | C9H10ClNO2 | CID 13226857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinfo.com [nbinfo.com]
- 5. Page loading... [wap.guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Fischer Esterification [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Introduction: A Versatile Intermediate in Chemical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046933#discovery-and-history-of-ethyl-2-amino-5-chlorobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com